Mayumbine

Description

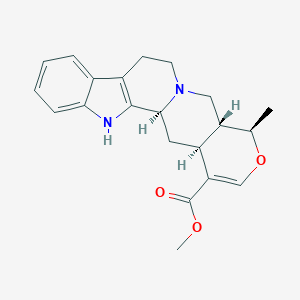

Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,15R,16R,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15+,16-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-XIEZEKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316603 | |

| Record name | 19-Epiajmalicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25532-45-0 | |

| Record name | 19-Epiajmalicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25532-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-epi-Ajmalicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025532450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Epiajmalicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Mayumbine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mayumbine, a heteroyohimbine alkaloid and a stereoisomer of ajmalicine, exerts its primary pharmacological effects through interaction with the central nervous system. This technical guide delineates the mechanism of action of this compound, focusing on its molecular interactions and the subsequent signaling pathways. Quantitative data from key experimental findings are summarized, and detailed methodologies for the cited experiments are provided. Furthermore, this guide includes visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism of Action: Interaction with the GABAergic System

The principal mechanism of action of this compound involves its activity as a ligand for the benzodiazepine (B76468) (BZD) binding site on the γ-aminobutyric acid type A (GABAA) receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens its integral chloride (Cl⁻) channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition.

This compound binds to the allosteric BZD site on the GABAA receptor complex, thereby modulating the receptor's response to GABA.

Molecular Target: Benzodiazepine Site of the GABAA Receptor

This compound has been demonstrated to bind with high affinity to benzodiazepine receptors in the rat brain.[1][2] This interaction has been quantified through competitive radioligand binding assays.

Quantitative Analysis of Receptor Binding and Functional Activity

Experimental data have elucidated the binding affinity and functional nature of this compound at the benzodiazepine receptor.

| Parameter | Value | Brain Region | Method | Reference |

| IC₅₀ | 76 ± 3.5 nM | Rat whole brain (minus cerebellum and pons-medulla) | [³H]-diazepam binding assay | [1] |

| GABA Ratio | 1.2 | Rat Cortex | [³H]-diazepam binding assay | [1] |

| 1.2 | Rat Hippocampus | [³H]-diazepam binding assay | [1] | |

| 1.4 | Rat Cerebellum | [³H]-diazepam binding assay | [1] |

Table 1: Quantitative data for this compound's interaction with the benzodiazepine receptor.

The IC₅₀ value indicates the concentration of this compound required to inhibit 50% of the specific binding of [³H]-diazepam to the BZD sites. The GABA ratio, which is the ratio of the IC₅₀ value in the absence of GABA to that in the presence of a fixed concentration of GABA, provides insight into the functional activity of the ligand. A GABA ratio greater than 1 is indicative of agonist activity, while a ratio of 1 suggests antagonist activity, and a ratio less than 1 points towards inverse agonist activity. The GABA ratios for this compound (1.2-1.4) suggest that it acts as a partial agonist at the benzodiazepine receptor.[1]

Signaling Pathway

The binding of this compound to the benzodiazepine site of the GABAA receptor potentiates the GABA-induced chloride ion influx. This allosteric modulation enhances the inhibitory effect of GABA on neuronal excitability.

References

Mayumbine as a Benzodiazepine Receptor Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mayumbine, a naturally occurring heteroyohimbine alkaloid isolated from Rauwolfia vomitoria, has been identified as a high-affinity ligand for the benzodiazepine (B76468) receptor site on the γ-aminobutyric acid type A (GABAA) receptor complex. This document provides a comprehensive technical overview of this compound's interaction with the benzodiazepine receptor, including its binding characteristics and putative functional profile. Detailed experimental protocols for the isolation, binding affinity determination, and functional characterization of this compound are presented. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its potential as a modulator of the GABAergic system.

Introduction

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor complex houses multiple allosteric modulatory sites, with the benzodiazepine site being a key pharmacological target for a variety of therapeutic agents used in the treatment of anxiety, insomnia, and seizure disorders. Ligands of the benzodiazepine receptor can exhibit a spectrum of activities, ranging from full agonism to full inverse agonism.

This compound, also known as 19-epi-ajmalicine, is an indole (B1671886) alkaloid that has demonstrated potent interaction with the benzodiazepine receptor.[1] Its characterization is of interest for the development of novel therapeutic agents with potentially unique pharmacological profiles. This guide synthesizes the available data on this compound's activity at the benzodiazepine receptor and provides detailed methodologies for its further investigation.

Quantitative Data

The following tables summarize the in vitro binding data for this compound at the rat brain benzodiazepine receptor.

Table 1: Inhibition of [3H]-Diazepam Binding by this compound

| Parameter | Value | Reference |

| IC50 | 76 ± 3.5 nM | [1][2] |

IC50 represents the concentration of this compound required to inhibit 50% of the specific binding of [3H]-diazepam.

Table 2: GABA Ratio of this compound in Different Rat Brain Regions

| Brain Region | GABA Ratio | Putative Functional Profile | Reference |

| Cortex | 1.2 | Partial Agonist | [2] |

| Hippocampus | 1.2 | Partial Agonist | [2] |

| Cerebellum | 1.4 | Partial Agonist | [2] |

The GABA ratio is the ratio of the IC50 value for inhibition of radioligand binding in the presence of a fixed concentration of GABA to the IC50 value in the absence of GABA. A GABA ratio greater than 1 is indicative of agonist or partial agonist activity.

Experimental Protocols

Isolation of this compound from Rauwolfia vomitoria

The following is a generalized protocol for the extraction and isolation of alkaloids, including this compound, from the root powder of Rauwolfia vomitoria, based on established methods for yohimbine (B192690) alkaloids.[3][4]

-

Extraction:

-

Macerate the dried and powdered root of Rauwolfia vomitoria in an acidified ethanol-water solution.

-

Stir the mixture for a specified period and then filter to collect the leachate.

-

Repeat the extraction process on the plant residue to ensure complete extraction of alkaloids.

-

Combine the leachates and concentrate under reduced pressure.

-

-

Chromatographic Separation:

-

Subject the concentrated extract to adsorption chromatography using a non-polar macroporous resin.

-

Wash the resin with water and then elute with increasing concentrations of ethanol (B145695) (e.g., 40% and 80%) to fractionate the alkaloids.

-

Collect the fractions and concentrate them.

-

Further purify the fractions using a weakly acidic cation exchange resin, followed by elution with 50% ethanol.

-

Adjust the pH of the eluate to 3 with a concentrated acid and concentrate.

-

Perform reversed-phase chromatography (e.g., C18) on the concentrated acidic solution, eluting with a gradient of increasing ethanol concentration in water.

-

Collect the fractions and monitor for the presence of this compound using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Crystallization and Identification:

-

Combine the fractions containing pure this compound and concentrate to obtain a solid residue.

-

Recrystallize the residue from a suitable organic solvent to obtain pure this compound crystals.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and comparison with reference standards.

-

Alternatively, this compound can be obtained through total synthesis.[5][6]

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine receptor using [3H]-diazepam as the radioligand.[2]

-

Membrane Preparation:

-

Euthanize male Wistar rats and rapidly dissect the desired brain regions (e.g., cortex, hippocampus, cerebellum) on ice.

-

Homogenize the tissue in ice-cold Tris-citrate buffer (50 mM, pH 7.1) using a homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for a specified time at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh buffer.

-

Repeat the centrifugation and resuspension steps to wash the membranes.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Brain membrane preparation, [3H]-diazepam (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Brain membrane preparation, [3H]-diazepam, and a high concentration of a non-labeled benzodiazepine (e.g., 10 µM diazepam).

-

Competition: Brain membrane preparation, [3H]-diazepam, and varying concentrations of this compound.

-

-

Incubate the plate at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

GABA Shift Assay

This assay is used to differentiate between benzodiazepine receptor agonists, antagonists, and inverse agonists by measuring the effect of GABA on the binding of the test compound.[7]

-

Protocol:

-

Perform the radioligand binding assay as described in section 3.2 in two parallel sets of experiments.

-

In one set, perform the assay in the absence of GABA.

-

In the second set, add a fixed concentration of GABA (e.g., 10-100 µM) to all wells.

-

Determine the IC50 values for this compound in both the absence and presence of GABA.

-

-

Data Analysis:

-

Calculate the GABA ratio: IC50 (in the presence of GABA) / IC50 (in the absence of GABA).

-

Interpretation:

-

GABA ratio > 1: Indicates agonist or partial agonist activity.

-

GABA ratio ≈ 1: Indicates antagonist activity.

-

GABA ratio < 1: Indicates inverse agonist or partial inverse agonist activity.

-

-

Functional Assays (Electrophysiology and Chloride Flux)

This technique directly measures the effect of a compound on the ion flow through the GABAA receptor channel in single cells.

-

Cell Preparation: Use cultured neurons or cell lines (e.g., HEK293) expressing recombinant GABAA receptors.

-

Recording:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply a submaximal concentration of GABA to elicit a baseline chloride current.

-

Co-apply GABA with varying concentrations of this compound and record the change in the current amplitude.

-

-

Data Analysis:

-

Measure the potentiation of the GABA-evoked current by this compound.

-

A positive modulation of the GABA response indicates agonist or partial agonist activity. The magnitude of potentiation relative to a full agonist (e.g., diazepam) determines the degree of partial agonism.

-

This assay measures the influx of chloride ions into membrane vesicles (microsacs) containing GABAA receptors.[1][8]

-

Microsac Preparation: Prepare membrane vesicles from rat cerebral cortex.

-

Assay:

-

Pre-incubate the microsacs with this compound at various concentrations.

-

Initiate chloride influx by adding a solution containing GABA and a radioactive chloride isotope (36Cl-).

-

Stop the influx at a specific time point by rapid filtration and washing.

-

Measure the amount of 36Cl- trapped inside the microsacs using a scintillation counter.

-

-

Data Analysis:

-

Determine the potentiation of GABA-stimulated chloride influx by this compound.

-

Compare the maximal potentiation to that of a full agonist to classify this compound's efficacy.

-

Visualizations

Signaling Pathway

Caption: Allosteric modulation of the GABAA receptor by this compound.

Experimental Workflow

Caption: Workflow for characterizing this compound as a benzodiazepine receptor ligand.

Logical Relationship Diagram

Caption: Relationship between this compound, the BZD site, and the GABAA receptor.

Discussion and Future Directions

The available evidence strongly indicates that this compound is a high-affinity ligand for the benzodiazepine receptor, exhibiting a partial agonist profile based on in vitro binding assays.[1][2] Its GABA ratio suggests that it can allosterically modulate the GABAA receptor in a manner consistent with other partial agonists.

However, a complete pharmacological characterization of this compound is still lacking. Future research should focus on:

-

Functional Assays: Conducting electrophysiological and chloride flux assays to definitively quantify the efficacy and potency of this compound as a partial agonist. These studies will be crucial to understand the degree to which this compound can modulate GABAergic neurotransmission compared to full agonists like diazepam.

-

Subtype Selectivity: Investigating the binding affinity and functional effects of this compound on different GABAA receptor subtypes. The benzodiazepine receptor is heterogeneous, and subtype selectivity can significantly influence the therapeutic and side-effect profile of a ligand.

-

In Vivo Behavioral Studies: Performing animal studies to evaluate the behavioral effects of this compound. Key assessments should include models of anxiety (e.g., elevated plus-maze, light-dark box) and sedation (e.g., open field, rotarod) to determine its anxiolytic and sedative potential.[9][10][11] It is important to differentiate these effects from those of related compounds like yohimbine, whose behavioral actions are primarily mediated by α2-adrenergic receptors.[12][13]

A thorough investigation of these aspects will provide a comprehensive understanding of this compound's pharmacological profile and its potential as a lead compound for the development of novel therapeutics targeting the GABAergic system.

References

- 1. Relationship between benzodiazepine receptor occupancy and potentiation of gamma-aminobutyric acid-stimulated chloride flux in vitro of four ligands of differing intrinsic efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separate GABA afferents to dopamine neurons mediate acute action of opioids, development of tolerance and expression of withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Method for extracting multiple alkaloids from rauvolfia vomitoria (2012) | Fengsheng Zhao | 2 Citations [scispace.com]

- 4. CN102627641A - Method for extracting multiple alkaloids from rauvolfia vomitoria - Google Patents [patents.google.com]

- 5. Divergent Enantioselective Total Synthesis of (−)-Ajmalicine, (+)-Mayumbine, and (−)-Roxburghine C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Population Shift Mechanism for Partial Agonism of AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Effects of anxiolytic drugs on some behavioral consequences in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Behavioural pharmacology of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacodynamic response profiles of anxiolytic and sedative drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of yohimbine on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The impact of Yohimbine-induced arousal on facets of behavioural impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Distinction of Mayumbine and Ajmalicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Mayumbine and ajmalicine (B1678821), both naturally occurring heteroyohimbine alkaloids, present a compelling case study in stereochemistry's profound impact on pharmacological activity. As stereoisomers, they share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This subtle distinction leads to their interaction with entirely different biological targets, resulting in distinct therapeutic effects. Ajmalicine is recognized for its antihypertensive properties, acting as an antagonist at α1-adrenergic receptors, while this compound engages the central nervous system as a ligand for benzodiazepine (B76468) receptors. This guide provides a comprehensive technical overview of the stereochemical differences between this compound and ajmalicine, supported by quantitative data, detailed experimental protocols, and visualizations of their respective signaling pathways.

Stereochemical Elucidation

This compound and ajmalicine are diastereomers, specifically epimers at the C19 position. Both possess a rigid pentacyclic structure with four stereocenters. However, the consistent (S)-configuration at the C15 stereocenter in all known natural heteroyohimbine alkaloids is a notable feature. The key stereochemical distinction lies in the orientation of the methyl group at C19. In ajmalicine, this methyl group is in the α-position (pointing down), whereas in this compound, it is in the β-position (pointing up).

dot

Caption: Stereochemical relationship between Ajmalicine and this compound.

Quantitative Data Comparison

The differing stereochemistry of this compound and ajmalicine gives rise to distinct physical and pharmacological properties, as summarized in the tables below.

Table 1: Physical and Spectroscopic Properties

| Property | This compound | Ajmalicine |

| Molecular Formula | C₂₁H₂₄N₂O₃ | C₂₁H₂₄N₂O₃ |

| Molecular Weight | 352.43 g/mol | 352.43 g/mol |

| Melting Point | Not Reported | 258-263 °C (decomposes)[1][2] |

| Optical Rotation | Not Reported | Not Reported |

| ¹H-NMR (Selected Signals) | Data not fully available | δ 7.47 (d, J=7.5 Hz, 1H), 7.0-7.2 (m, 3H), 4.75 (q, J=6.7 Hz, 1H), 3.76 (s, 3H), 1.48 (d, J=6.7 Hz, 3H) |

| ¹³C-NMR (Selected Signals) | Data not fully available | δ 168.0, 154.5, 137.9, 134.5, 127.8, 121.6, 119.5, 118.2, 110.8, 108.2, 96.3, 75.1, 60.1, 52.9, 51.6, 51.3, 34.9, 21.4, 18.9, 16.3 |

Table 2: Pharmacological Activity

| Compound | Target Receptor | Activity | Quantitative Data |

| This compound | Benzodiazepine Receptor (GABA-A Receptor) | Ligand | IC₅₀ = 76 ± 3.5 nM (inhibition of ³H-diazepam binding) |

| Ajmalicine | α1-Adrenergic Receptor | Antagonist | In vitro vasodilation (EC₅₀ and Kᵢ values are method-dependent)[3] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

The separation of this compound and ajmalicine can be achieved using reversed-phase HPLC, leveraging the subtle differences in their polarity due to their stereochemical variations.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective. A starting concentration of ~30% acetonitrile, increasing to ~70% over 20-30 minutes, can provide good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

-

Expected Outcome: Due to the difference in the spatial arrangement of the C19 methyl group, this compound and ajmalicine will exhibit different retention times on the C18 column, allowing for their separation and quantification.

Stereochemical Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of molecules like this compound and ajmalicine.

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a pure sample of the alkaloid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Experiments:

-

1D ¹H NMR: Provides information on the chemical environment and coupling of protons. The chemical shift and coupling constants of the proton at C19 and the methyl protons at C19 are particularly diagnostic.

-

1D ¹³C NMR: Shows the chemical shifts of all carbon atoms. The chemical shift of C19 and the C19-methyl carbon will differ between the two isomers.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguous assignment of all proton and carbon signals and for determining through-space proximities of atoms. NOESY (Nuclear Overhauser Effect Spectroscopy) is especially important for stereochemical assignment, as it can reveal the spatial relationships between the C19-methyl group and other protons in the molecule, confirming its α or β orientation.

-

Signaling Pathways

Ajmalicine and the α1-Adrenergic Receptor Signaling Pathway

Ajmalicine exerts its antihypertensive effect by blocking α1-adrenergic receptors on vascular smooth muscle. This antagonism prevents the binding of endogenous catecholamines like norepinephrine, leading to vasodilation.

dot

Caption: Ajmalicine's antagonistic effect on the α1-adrenergic signaling pathway.

This compound and the Benzodiazepine Receptor (GABA-A) Signaling Pathway

This compound acts as a ligand at the benzodiazepine binding site on the GABA-A receptor, a ligand-gated ion channel in the central nervous system. This interaction modulates the receptor's response to its endogenous ligand, GABA (gamma-aminobutyric acid), which is the primary inhibitory neurotransmitter in the brain.

dot

Caption: this compound's modulatory action on the GABA-A receptor.

Conclusion

The stereochemical relationship between this compound and ajmalicine serves as a stark reminder of the specificity of drug-receptor interactions. A subtle change in the three-dimensional structure at a single carbon atom completely alters their pharmacological profiles, directing them to distinct physiological systems. For researchers in drug development, this underscores the critical importance of stereoselective synthesis and analysis in the creation of targeted and effective therapeutics. Understanding these structure-activity relationships is paramount for the rational design of new drugs with improved efficacy and reduced off-target effects.

References

The Biological Activity of Heteroyohimbine Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the pharmacological properties, mechanisms of action, and experimental evaluation of key heteroyohimbine alkaloids, including ajmalicine (B1678821), yohimbine (B192690), and reserpine (B192253). This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Heteroyohimbine alkaloids, a class of indole (B1671886) alkaloids predominantly isolated from plants of the Rauwolfia and Catharanthus genera, exhibit a wide spectrum of biological activities. Their diverse pharmacological profiles have made them subjects of intense scientific scrutiny, leading to their use as both therapeutic agents and research tools. This technical guide provides a comprehensive overview of the core biological activities of prominent heteroyohimbine alkaloids, with a focus on their molecular mechanisms, quantitative pharmacological data, and the experimental protocols used for their characterization.

Core Biological Activities and Mechanisms of Action

The biological effects of heteroyohimbine alkaloids are primarily attributed to their interactions with specific molecular targets within the central and peripheral nervous systems. The three most well-characterized alkaloids in this class—ajmalicine, yohimbine, and reserpine—each possess a distinct mechanism of action, leading to different physiological outcomes.

Ajmalicine: The α1-Adrenergic Antagonist

Ajmalicine, also known as raubasine, is primarily recognized for its antihypertensive properties.[1][2] Its principal mechanism of action is the selective antagonism of α1-adrenergic receptors.[1][3] By blocking these receptors on vascular smooth muscle, ajmalicine prevents norepinephrine-induced vasoconstriction, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1] While its preferential antagonism at α1-adrenoceptors is well-established, specific Ki or IC50 values are not consistently reported in the primary literature.[1]

Yohimbine: The α2-Adrenergic Antagonist

Yohimbine is a potent and selective antagonist of α2-adrenergic receptors.[4][5] These receptors are primarily located presynaptically on sympathetic neurons and function as autoreceptors, inhibiting the release of norepinephrine (B1679862) in a negative feedback loop. By blocking these receptors, yohimbine increases the release of norepinephrine from nerve terminals, leading to sympathomimetic effects such as increased heart rate and blood pressure.[4][6] Yohimbine exhibits a higher affinity for the α2 subtypes compared to the α1 subtypes.[4][5] It also interacts with other monoaminergic receptors, including serotonin (B10506) and dopamine (B1211576) receptors, albeit with lower affinity.[7][8]

Reserpine: The Vesicular Monoamine Transporter (VMAT) Inhibitor

Reserpine's mechanism of action is fundamentally different from that of ajmalicine and yohimbine. It acts as an irreversible inhibitor of the vesicular monoamine transporters, VMAT1 and VMAT2.[9][10] These transporters are responsible for sequestering monoamine neurotransmitters—such as norepinephrine, dopamine, and serotonin—into synaptic vesicles for subsequent release.[9][11] By blocking VMAT, reserpine leads to the depletion of these neurotransmitters from nerve endings, resulting in potent antihypertensive and long-lasting sedative and antipsychotic effects.[9][12][13]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the receptor binding affinities and functional activities of key heteroyohimbine alkaloids. This data is crucial for comparing the potency and selectivity of these compounds.

| Alkaloid | Target | Parameter | Value | Species | Reference |

| Yohimbine | α2A-Adrenergic Receptor | Ki | 1.4 nM | - | [14] |

| α2B-Adrenergic Receptor | Ki | 7.1 nM | - | [14] | |

| α2C-Adrenergic Receptor | Ki | 0.88 nM | - | [14] | |

| α1-Adrenergic Receptor | Ki | 1057 nM | Human | [15] | |

| α2-Adrenergic Receptor | pKi | 8.44 | Bovine | [15] | |

| Reserpine | VMAT Inhibition (Catecholamine Release) | IC50 | < 100 nM | PC12 cells | [16] |

| VMAT (Catecholamine Depletion) | IC50 | < 1 nM | Chromaffin cells | [16] | |

| Ajmalicine | Nicotinic Acetylcholine Receptor | IC50 | 72.3 µM | - | [17] |

Signaling Pathways

The interaction of heteroyohimbine alkaloids with their respective receptors initiates distinct intracellular signaling cascades.

Ajmalicine: α1-Adrenergic Receptor Blockade

Yohimbine: α2-Adrenergic Receptor Blockade

Reserpine: VMAT Inhibition

Experimental Protocols

The characterization of the biological activity of heteroyohimbine alkaloids relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the adrenergic receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Reaction:

-

In a 96-well plate, incubate a fixed amount of membrane protein with a specific radioligand (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine for α2 receptors) at a concentration close to its Kd.

-

For competition assays, a range of concentrations of the unlabeled test compound (e.g., ajmalicine or yohimbine) is added.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled antagonist.

-

The total reaction volume is typically 200-250 µL.

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vesicular Monoamine Transporter (VMAT) Functional Assay

This assay measures the ability of a compound to inhibit the uptake of monoamines into synaptic vesicles.

1. Vesicle Preparation:

-

Brain tissue (e.g., striatum) is homogenized in a sucrose (B13894) buffer.

-

The homogenate is subjected to differential centrifugation to isolate a crude synaptic vesicle fraction.

2. Uptake Reaction:

-

The vesicular preparation is incubated in a buffer containing ATP and Mg2+ to energize the transporter.

-

A radiolabeled monoamine (e.g., [3H]dopamine or [3H]serotonin) is added to initiate the uptake reaction.

-

To test for inhibition, various concentrations of the test compound (e.g., reserpine) are pre-incubated with the vesicles before the addition of the radiolabeled monoamine.

-

The reaction is carried out at 37°C for a specific time.

3. Separation and Detection:

-

The uptake is terminated by rapid filtration through glass fiber filters, trapping the vesicles containing the radiolabeled monoamine.

-

The filters are washed with ice-cold buffer to remove external radioactivity.

-

The radioactivity on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

-

ATP-dependent uptake is determined by subtracting the uptake in the absence of ATP.

-

The percentage of inhibition by the test compound is calculated relative to the control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Conclusion

The heteroyohimbine alkaloids represent a fascinating and pharmacologically important class of natural products. Ajmalicine, yohimbine, and reserpine, through their distinct interactions with adrenergic receptors and vesicular monoamine transporters, have provided valuable insights into neurotransmission and have served as leads for the development of therapeutic agents. The continued investigation of these and other related alkaloids, utilizing the quantitative and mechanistic approaches outlined in this guide, holds promise for the discovery of novel drugs with improved efficacy and safety profiles for a range of cardiovascular and neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacological and biochemical properties of isomeric yohimbine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Reserpine - Wikipedia [en.wikipedia.org]

- 11. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The structure of dynamic GPCR signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 14. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Vesicular monoamine transport inhibitors. Novel action at calcium channels to prevent catecholamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Mayumbine: A Technical Guide to its Discovery, Natural Sources, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mayumbine, a heteroyohimbine alkaloid, has garnered significant interest within the scientific community for its notable interaction with the central nervous system. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and its pharmacological activity. Detailed experimental protocols for its isolation and purification are presented, alongside a quantitative analysis of its biological activity. Furthermore, this document elucidates the signaling pathway through which this compound exerts its effects, offering valuable insights for researchers in pharmacology and drug development.

Discovery and Natural Sources

This compound is a naturally occurring monoterpene indole (B1671886) alkaloid. It is structurally classified as a heteroyohimbine, sharing a core pentacyclic framework with other notable alkaloids such as ajmalicine, to which it is a stereoisomer (19-epi-ajmalicine).[1][2]

The primary natural sources of this compound identified to date are plants belonging to the Apocynaceae family. Notably, it has been isolated from:

-

Rauwolfia vomitoria : This species is a significant source of various indole alkaloids, and extracts from its roots have been a primary source for the isolation of this compound.[3]

-

Catharanthus roseus : Also known as the Madagascar periwinkle, this plant is another documented source of this compound, alongside other pharmacologically important alkaloids like vinblastine (B1199706) and vincristine.[4]

Pharmacological Activity

The principal pharmacological target of this compound is the GABA-A receptor , a ligand-gated ion channel in the central nervous system. This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of this receptor.[1][3] This modulation enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a sedative and anxiolytic effect.[5]

Quantitative Analysis of Biological Activity

This compound has been shown to potently inhibit the in vitro binding of ³H-diazepam to benzodiazepine sites on the rat GABA-A receptor complex. This inhibitory activity provides a quantitative measure of its affinity for the receptor.

| Compound | IC₅₀ (nM) | Receptor Complex | Reference |

| This compound | 76 ± 3.5 | Rat GABA-A Receptor | [3] |

Table 1: In vitro inhibitory activity of this compound.

Experimental Protocols

The following section outlines a representative protocol for the isolation and purification of this compound from its natural sources. This protocol is a composite based on established methods for the extraction of indole alkaloids from Rauwolfia species.

General Workflow for this compound Isolation and Purification

The overall process involves extraction of the plant material, partitioning to isolate the alkaloid fraction, and subsequent chromatographic purification to obtain pure this compound.

Detailed Methodologies

3.2.1. Extraction

-

Plant Material Preparation : Air-dry the root bark of Rauwolfia vomitoria at room temperature and then pulverize it into a fine powder.

-

Maceration : Macerate the powdered plant material (e.g., 1 kg) in 80% methanol acidified with 1% acetic acid (5 L) for 48 hours at room temperature with occasional stirring.

-

Filtration and Concentration : Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3.2.2. Acid-Base Partitioning

-

Acidification and Defatting : Resuspend the crude extract in 5% aqueous HCl (500 mL) and filter. Wash the acidic solution with diethyl ether (3 x 250 mL) to remove fats and other non-polar compounds.

-

Basification and Extraction : Adjust the pH of the aqueous solution to approximately 9-10 with concentrated ammonium (B1175870) hydroxide. Extract the liberated alkaloids with dichloromethane (B109758) (5 x 300 mL).

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

3.2.3. Chromatographic Purification

-

Column Chromatography : Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Elution : Elute the column with a gradient of chloroform (B151607) and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity with methanol).

-

Fraction Monitoring : Collect fractions and monitor them by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing with Dragendorff's reagent.

-

Pooling and Concentration : Combine the fractions containing the spot corresponding to this compound (identified by comparison with a standard, if available) and concentrate to yield purified this compound.

3.2.4. Crystallization

-

Recrystallization : Dissolve the purified this compound in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.

-

Isolation : Collect the crystals by filtration and wash with a small amount of cold methanol.

-

Drying : Dry the crystals under vacuum to obtain pure crystalline this compound.

Signaling Pathway

This compound, acting at the benzodiazepine site of the GABA-A receptor, enhances the inhibitory effects of GABA. The following diagram illustrates this signaling pathway.

Conclusion

This compound is a pharmacologically active indole alkaloid with well-defined natural sources. Its mechanism of action via positive allosteric modulation of the GABA-A receptor makes it a compound of interest for further investigation in the development of novel therapeutics for anxiety and other neurological disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake further studies on this promising natural product.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102627641A - Method for extracting multiple alkaloids from rauvolfia vomitoria - Google Patents [patents.google.com]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

A Technical Guide to the Pharmacological Properties of Mayumbine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a detailed technical overview of the pharmacological properties of (+)-Mayumbine, a heteroyohimbine indole (B1671886) alkaloid. Mayumbine is identified as a high-affinity ligand for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This guide synthesizes the available data on its mechanism of action, pharmacodynamic properties, and biosynthetic origins. Detailed experimental protocols for determining its receptor affinity are provided, and its primary signaling pathway is visualized. Currently, there is a notable absence of published data regarding the specific pharmacokinetic profile (ADME) of this compound, highlighting a key area for future investigation.

Introduction

This compound, also known as 19-epi-ajmalicine, is a monoterpene indole alkaloid belonging to the heteroyohimbine subclass.[1] It is a stereoisomer of ajmalicine (B1678821) and tetrahydroalstonine, with these subtle changes in stereochemistry leading to distinct pharmacological activities.[1] this compound is a natural product found in medicinal plants such as Catharanthus roseus and has been isolated from the bark of Rauwolfia vomitoria.[2][3] While its isomer, ajmalicine, is known as an α1-adrenergic receptor antagonist, this compound's primary pharmacological target is the central nervous system, specifically the benzodiazepine receptor.[1][2]

Pharmacodynamics

Mechanism of Action

The principal mechanism of action for this compound is its interaction with the GABA-A receptor complex in the central nervous system.[2] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻).[4] This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.[5]

This compound acts as a ligand at the benzodiazepine (BZD) allosteric binding site on this receptor complex.[1][2] Ligands that bind to this site can modulate the receptor's response to GABA. By binding to the BZD site, this compound potentiates the inhibitory effect of GABA, enhancing the frequency of chloride channel opening. This positive allosteric modulation is the hallmark of benzodiazepine-like compounds and is responsible for their anxiolytic, sedative, and anticonvulsant effects.[2]

Binding Affinity

Quantitative analysis has demonstrated that this compound binds with high affinity to benzodiazepine receptors in the rat brain. In competitive radioligand binding assays, this compound potently inhibits the binding of ³H-diazepam to these sites.[2] The half-maximal inhibitory concentration (IC₅₀) provides a measure of this binding affinity.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value (nM) | Radioligand | Tissue Source | Reference |

|---|

| IC₅₀ | 76 ± 3.5 | [³H]-Diazepam | Rat Brain |[2] |

Pharmacokinetics (ADME)

As of the date of this document, there is a significant lack of published, peer-reviewed studies detailing the specific absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The pharmacokinetic profile of its structural isomer, ajmalicine, has been predicted via computational models, but dedicated experimental data for this compound is not available.[6] Generally, indole alkaloids can exhibit a range of pharmacokinetic behaviors, often characterized by moderate lipophilicity, which may facilitate passage across the blood-brain barrier.[7][8] However, without specific data, the bioavailability, plasma protein binding, metabolic pathways (e.g., Cytochrome P450 involvement), and elimination half-life of this compound remain unknown. This represents a critical gap in understanding its potential as a therapeutic agent and is a priority area for future research.

Key Experimental Methodologies

The primary quantitative data available for this compound was derived from in vitro competitive radioligand binding assays.[2] The following section details a representative protocol for such an experiment, synthesized from standard methodologies for assessing ligand affinity at the benzodiazepine receptor.[9][10]

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

Objective: To determine the binding affinity (IC₅₀) of this compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Tissue: Whole rat brain or specific regions like the cerebral cortex.

-

Radioligand: [³H]-Flunitrazepam or [³H]-Diazepam (a high-affinity BZD site ligand).

-

Test Compound: (+)-Mayumbine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Displacer: A high concentration of an unlabeled BZD (e.g., 10 µM Diazepam) to determine non-specific binding.

-

Buffers:

-

Homogenization/Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

-

Equipment: Homogenizer, refrigerated centrifuges, 96-well plates, scintillation counter, glass fiber filters.

Protocol:

-

Membrane Preparation:

-

Rat brains are rapidly dissected and homogenized in ice-cold Tris-HCl buffer.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the GABA-A receptors.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances.

-

The final pellet is resuspended in assay buffer, and the protein concentration is determined (e.g., via Bradford assay).

-

-

Binding Assay Incubation:

-

The assay is set up in triplicate in a 96-well plate.

-

Total Binding: Wells contain the membrane preparation, a single concentration of the radioligand (typically at or near its Kd, e.g., 1-2 nM), and assay buffer.

-

Non-Specific Binding (NSB): Wells contain the membrane preparation, the radioligand, and a saturating concentration of the unlabeled displacer (e.g., 10 µM Diazepam).

-

Competition Binding: Wells contain the membrane preparation, the radioligand, and varying concentrations of this compound.

-

The plate is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach binding equilibrium.[10]

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, separating the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed quickly with ice-cold wash buffer to remove any remaining unbound ligand.

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

Radioactivity (in counts per minute, CPM) is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding is calculated: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

The percentage of specific binding at each this compound concentration is calculated relative to the control (wells with no this compound).

-

A competition curve is generated by plotting the percent specific binding against the logarithm of the this compound concentration.

-

The IC₅₀ value is determined from this curve using non-linear regression analysis.

-

Biosynthesis

This compound is a member of the monoterpene indole alkaloid (MIA) family, a large group of natural products derived from a common biosynthetic pathway. The universal precursor for all MIAs is strictosidine (B192452).[11] This central intermediate is formed through the condensation of tryptamine (B22526) (derived from the shikimate pathway) and the monoterpenoid secologanin (B1681713) (derived from the mevalonate (B85504) or non-mevalonate pathway). The enzyme strictosidine synthase catalyzes this key reaction.[11]

Following its formation, strictosidine is deglycosylated by strictosidine β-glucosidase to yield a highly reactive aglycone. This intermediate is then stabilized and diversified by a series of enzymes, including medium-chain dehydrogenase/reductases (MDRs) known as heteroyohimbine synthases (HYS), which catalyze reductions and rearrangements to produce the various heteroyohimbine scaffolds, including this compound (19-epi-ajmalicine), ajmalicine, and tetrahydroalstonine.[3]

Conclusion and Future Directions

This compound is a pharmacologically active heteroyohimbine alkaloid with a well-defined mechanism of action as a high-affinity ligand for the benzodiazepine site of the GABA-A receptor. Its ability to potently modulate this key inhibitory receptor in the CNS suggests potential for therapeutic development. However, the complete absence of public data on its pharmacokinetic properties is a major impediment to its translation from a research compound to a viable drug candidate.

Future research should prioritize:

-

Comprehensive ADME Profiling: In vitro and in vivo studies are required to determine the absorption, distribution, metabolism, and excretion characteristics of this compound.

-

In Vivo Efficacy Studies: Preclinical animal models should be used to evaluate the potential anxiolytic, sedative, or anticonvulsant effects of this compound.

-

Selectivity Profiling: The binding affinity of this compound should be assessed against different GABA-A receptor subunit compositions to understand its receptor subtype selectivity.

-

Safety and Toxicology: A thorough evaluation of the toxicological profile of this compound is necessary.

Addressing these knowledge gaps will be essential to fully elucidate the therapeutic potential of this compound.

References

- 1. Divergent Enantioselective Total Synthesis of (−)-Ajmalicine, (+)-Mayumbine, and (−)-Roxburghine C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. kratomalks.org [kratomalks.org]

- 8. Pharmacokinetics of mitragynine, a major analgesic alkaloid in kratom (Mitragyna speciosa): A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Mayumbine's Interaction with the Benzodiazepine Receptor: A Structure-Activity Relationship Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Core Structure and Stereochemistry

Mayumbine is a stereoisomer of ajmalicine (B1678821), another well-known heteroyohimbine alkaloid. The key structural feature of this compound is the pentacyclic yohimbine (B192690) scaffold. The stereochemistry at position C19 is the defining difference between this compound and ajmalicine. This seemingly minor change in the three-dimensional arrangement of the molecule has a profound impact on its biological activity, particularly its affinity for the benzodiazepine (B76468) receptor.

Quantitative Structure-Activity Relationship (SAR) Data

The available quantitative data on the SAR of this compound and its comparison to its stereoisomer, ajmalicine, are summarized below. It is important to note that a comprehensive SAR study involving a series of synthetic this compound analogs with systematic structural modifications has not been extensively reported.

| Compound | Core Structure | Modification | Receptor Target | Assay Type | Quantitative Data (IC50) | Reference |

| This compound | Yohimbine | 19-epi configuration | Benzodiazepine site of GABAa Receptor | Radioligand Displacement Assay ([³H]-diazepam) | 76 ± 3.5 nM | [1] |

| Ajmalicine | Yohimbine | 19-normal configuration | Benzodiazepine site of GABAa Receptor | Not reported to have significant affinity | - | [2] |

Note: The lack of significant affinity of ajmalicine for the benzodiazepine receptor highlights the critical importance of the stereochemistry at the C19 position for binding.

Experimental Protocols

The determination of this compound's binding affinity for the benzodiazepine receptor was achieved through a competitive radioligand binding assay. The following provides a detailed methodology for such an experiment.

Radioligand Displacement Assay for Benzodiazepine Receptor Binding

Objective: To determine the binding affinity (IC50) of a test compound (e.g., this compound) for the benzodiazepine binding site on the GABAa receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-diazepam or [³H]-flunitrazepam).

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]-diazepam or [³H]-flunitrazepam

-

Receptor Source: Rat brain cortical membranes

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Non-specific Binding Control: Diazepam (10 µM)

-

Scintillation Cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain cortices in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in fresh buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a series of microcentrifuge tubes, add the following in order:

-

Assay buffer

-

A fixed concentration of radioligand (e.g., 1 nM [³H]-diazepam).

-

Increasing concentrations of the test compound (this compound).

-

For non-specific binding determination, add a high concentration of unlabeled diazepam (10 µM).

-

Initiate the binding reaction by adding the membrane preparation (e.g., 100 µg of protein).

-

-

Incubate the mixture at 4°C for 60 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled diazepam) from the total binding (CPM in the absence of unlabeled diazepam).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Signaling Pathways and Functional Activity

This compound's binding to the benzodiazepine site on the GABAa receptor suggests it functions as a positive allosteric modulator of the receptor. This means it enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain. The functional consequence of this modulation is an increased influx of chloride ions through the GABAa receptor channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Evidence suggests that this compound acts as a partial agonist at the benzodiazepine site, meaning it produces a submaximal response compared to full agonists like diazepam.

Proposed Signaling Pathway for this compound

Figure 1. Proposed signaling pathway of this compound at the GABAa receptor.

Experimental Workflow

The process of identifying and characterizing the structure-activity relationship of a compound like this compound typically follows a structured workflow, from initial screening to detailed functional analysis.

Figure 2. Experimental workflow for this compound SAR studies.

Conclusion

This compound represents an intriguing natural product with specific and moderately high affinity for the benzodiazepine binding site of the GABAa receptor. The stark difference in activity compared to its stereoisomer, ajmalicine, underscores the critical role of the C19 stereocenter in receptor recognition. While the current data suggests this compound acts as a partial positive allosteric modulator, a more detailed understanding of its SAR would require the synthesis and pharmacological evaluation of a broader range of analogs. Such studies would be invaluable in elucidating the precise structural requirements for binding and functional activity at the benzodiazepine site and could pave the way for the development of novel therapeutic agents targeting the GABAergic system.

References

Mayumbine: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mayumbine is a naturally occurring heteroyohimbine alkaloid and a stereoisomer of ajmalicine.[1] Its primary known mechanism of action is its interaction with the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor, where it acts as a partial agonist. This interaction suggests potential therapeutic applications in conditions where modulation of GABAergic neurotransmission is beneficial, such as anxiety disorders, epilepsy, and sleep disturbances. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its pharmacological profile, mechanism of action, and relevant experimental data. Detailed experimental protocols and visualizations of key pathways are included to facilitate further research and drug development efforts.

Introduction

This compound is a monoterpene indole (B1671886) alkaloid belonging to the heteroyohimbine class.[1] Structurally, it is the 19-epi-ajmalicine, highlighting the importance of stereochemistry in determining the pharmacological activity of this class of compounds. While its isomer, ajmalicine, is known for its α1-adrenergic receptor antagonism and use as an antihypertensive agent, this compound's primary pharmacological target identified to date is the benzodiazepine receptor on the GABAA ion channel.[1] This interaction positions this compound as a potential modulator of the central nervous system with possible anxiolytic, sedative, and anticonvulsant properties.

Mechanism of Action: Interaction with the GABAA Receptor

The therapeutic potential of this compound stems from its activity at the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Binding to the Benzodiazepine Site

This compound has been shown to bind with high affinity to the benzodiazepine site on the GABAA receptor complex. This has been demonstrated through in vitro radioligand binding assays, where this compound competes with [3H]-diazepam for binding to rat brain membranes.

Partial Agonist Activity

Further studies have characterized this compound as a partial agonist at the benzodiazepine receptor. This means that it binds to the receptor and elicits a response that is lower than that of a full agonist (like diazepam). The partial agonist profile is often associated with a more favorable side-effect profile, with a lower potential for sedation, dependence, and withdrawal symptoms compared to full agonists. This is quantified by the GABA ratio, which measures the potentiation of GABA's effect on receptor binding.

Quantitative Data

The following table summarizes the key quantitative data available for this compound's interaction with the benzodiazepine receptor.

| Parameter | Value | Species/Tissue | Assay | Reference |

| IC50 | 76 ± 3.5 nM | Rat whole brain (excluding cerebellum and brainstem) | [3H]-diazepam binding inhibition | [1] |

| GABA Ratio | 1.1 - 1.2 | Rat cerebral cortex and hippocampus | [3H]-diazepam binding potentiation | [1] |

Potential Therapeutic Applications

Based on its mechanism of action as a partial agonist at the benzodiazepine receptor, this compound has several potential therapeutic applications:

-

Anxiolytic: By enhancing GABAergic inhibition, this compound could potentially reduce anxiety with a lower risk of sedation and dependence than traditional benzodiazepines.

-

Anticonvulsant: Modulation of GABAA receptors is a well-established strategy for controlling seizures. The partial agonist nature of this compound might offer a safer alternative for long-term epilepsy management.

-

Sedative-Hypnotic: While likely less potent than full agonists, this compound could have applications in treating insomnia, particularly where a milder sedative effect is desired.

It is important to note that while the in vitro data are promising, there is currently a lack of in vivo studies to confirm these potential therapeutic effects in animal models.

Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABAA receptor allosterically modulates the receptor's function, enhancing the effect of GABA. This leads to an increased influx of chloride ions (Cl-) into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. This is the fundamental mechanism of neuronal inhibition mediated by the GABAA receptor.

Figure 1. Signaling pathway of this compound at the GABAA receptor.

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Receptor Affinity

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to the benzodiazepine receptor.

Objective: To determine the IC50 value of this compound for the inhibition of [3H]-diazepam binding to rat brain membranes.

Materials:

-

Whole rat brains (Wistar or Sprague-Dawley)

-

[3H]-diazepam (specific activity ~80-90 Ci/mmol)

-

Diazepam (unlabeled)

-

This compound

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Homogenizer (e.g., Potter-Elvehjem)

-

Centrifuge (refrigerated)

-

Liquid scintillation counter and scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold

Procedure:

-

Membrane Preparation:

-

Euthanize rats and rapidly dissect the brains on ice.

-

Homogenize the brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in Tris-HCl buffer to a final protein concentration of approximately 1-2 mg/mL. Protein concentration can be determined by a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes in triplicate containing:

-

50 µL of [3H]-diazepam (final concentration ~1-2 nM)

-

50 µL of buffer (for total binding) or 50 µL of unlabeled diazepam (final concentration ~1 µM, for non-specific binding) or 50 µL of varying concentrations of this compound.

-

400 µL of the prepared membrane suspension.

-

-

Incubate the tubes at 0-4°C for 20-30 minutes.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with three 5 mL aliquots of ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [3H]-diazepam binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-diazepam) from the resulting dose-response curve using non-linear regression analysis.

-

References

An In-Depth Technical Guide on Mayumbine and Its Role in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mayumbine, a heteroyohimbine alkaloid and a stereoisomer of ajmalicine, has been identified as a ligand with notable affinity and selectivity for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. In vitro studies indicate that this compound acts as a partial agonist at this site, suggesting a potential modulatory role in central nervous system (CNS) activity. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, receptor binding profile, and the experimental methodologies used for its characterization. While in vitro data are promising, a significant gap exists in the literature regarding the in vivo behavioral and physiological effects of this compound, warranting further investigation to fully elucidate its therapeutic potential.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid belonging to the heteroyohimbine class. Structurally, it is the 19-epi-ajmalicine.[1] The stereochemistry of heteroyohimbine alkaloids plays a crucial role in determining their pharmacological activity. For instance, while this compound interacts with the benzodiazepine receptor, its stereoisomer, ajmalicine, is recognized as an α1-adrenergic receptor antagonist.[1] This highlights the stereoselective nature of the biological targets for this class of compounds. This guide will delve into the specific interactions of this compound with its primary identified target in the CNS, the benzodiazepine site of the GABA-A receptor.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action in the central nervous system is the modulation of the GABA-A receptor through its benzodiazepine binding site. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibitory neurotransmission.

Benzodiazepine site ligands can be classified as agonists, antagonists, or inverse agonists based on their effect on GABA-A receptor function. Agonists enhance the effect of GABA, leading to increased chloride ion influx and a greater inhibitory signal. Antagonists bind to the site but have no intrinsic activity, thereby blocking the effects of both agonists and inverse agonists. Inverse agonists bind to the site and reduce the effect of GABA, leading to a decrease in chloride ion influx and a reduction in the inhibitory signal.

Based on in vitro binding assays, this compound is suggested to be a partial agonist at the benzodiazepine receptor. This implies that it enhances the effect of GABA, but to a lesser extent than a full agonist.

Quantitative Data

The following tables summarize the available quantitative data for this compound's interaction with the benzodiazepine receptor.

Table 1: this compound Benzodiazepine Receptor Binding Affinity

| Parameter | Value | Brain Region | Radioligand | Reference |

| IC50 | 76 ± 3.5 nM | Rat Cortex | [3H]-diazepam | [2] |

Table 2: this compound GABA Ratio for [3H]-diazepam Binding

| Brain Region | GABA Ratio | Interpretation | Reference |

| Rat Cortex | 1.2 | Partial Agonist Activity | [2] |

| Rat Hippocampus | 1.2 | Partial Agonist Activity | [2] |

| Rat Cerebellum | 1.4 | Partial Agonist Activity | [2] |

The GABA ratio is the ratio of the IC50 value for a compound in the presence of a saturating concentration of GABA to its IC50 value in the absence of GABA. A ratio greater than 1 suggests agonist activity, a ratio of 1 suggests antagonist activity, and a ratio less than 1 suggests inverse agonist activity.

Table 3: this compound Receptor Selectivity Profile

| Receptor/Channel | Ligand Binding Inhibition (at 100 µM this compound) |

| Opioid Receptor | No Inhibition |

| Muscarinic Receptor | No Inhibition |

| Dopamine D1 Receptor | No Inhibition |

| Beta-Adrenergic Receptor | No Inhibition |

| Alpha-Adrenergic Receptor | No Inhibition |

| Serotonin (5-HT2) Receptor | No Inhibition |

| Calcium Channel (Nitrendipine site) | No Inhibition |

Experimental Protocols

Benzodiazepine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Tissue Preparation: Rat brain cortex, hippocampus, or cerebellum.

-

Buffers:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Wash buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

-

Radioligand: [3H]-diazepam

-

Non-specific binding control: Diazepam (unlabeled) at a high concentration (e.g., 1 µM).

-

Test Compound: this compound

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the brain tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step.

-

The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, [3H]-diazepam (at a concentration near its Kd), and varying concentrations of the test compound (this compound).

-

For determining non-specific binding, a separate set of tubes is prepared with the membrane preparation, [3H]-diazepam, and a high concentration of unlabeled diazepam.

-

To determine the GABA ratio, a parallel experiment is conducted in the presence of a saturating concentration of GABA (e.g., 100 µM).

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-